![molecular formula C18H25N3O3S B2370931 3-(3-methylbutyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252918-86-7](/img/structure/B2370931.png)
3-(3-methylbutyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(3-methylbutyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H25N3O3S and its molecular weight is 363.48. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 282.38 g/mol
- CAS Number : Not specifically listed in the provided data.
The thieno[3,2-d]pyrimidine core is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
- Inhibition of Protein Kinases : Thienopyrimidine derivatives have been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression. This compound may act as a selective inhibitor of specific kinases involved in tumor growth and metastasis.
- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells by activating caspase pathways. This mechanism is essential for eliminating malignant cells and could be a promising approach for cancer therapy.
- Antimicrobial Properties : Preliminary studies suggest that thienopyrimidine derivatives exhibit antimicrobial activity against various bacterial strains. This could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of thienopyrimidine derivatives in vitro against several cancer cell lines, including breast and lung cancer. The results indicated that the compound significantly reduced cell viability at micromolar concentrations, supporting its potential as an anticancer agent .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thienopyrimidine derivatives against multi-drug resistant bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by resistant strains .
Data Table
Biological Activity | Effectiveness | Reference |
---|---|---|
Anticancer (Cell Lines) | Significant reduction in viability at µM levels | |
Antimicrobial | Effective against S. aureus and E. coli |
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of thienopyrimidine derivatives. For instance:
- Modifications at the 3-position have shown to increase kinase inhibition potency.
- Substituents such as piperidinyl groups are associated with improved solubility and bioavailability.
These findings indicate that further exploration of structure-activity relationships (SAR) could lead to more potent derivatives with enhanced therapeutic profiles.
Properties
IUPAC Name |
3-(3-methylbutyl)-1-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-13(2)6-10-20-17(23)16-14(7-11-25-16)21(18(20)24)12-15(22)19-8-4-3-5-9-19/h7,11,13H,3-6,8-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTNYPJSWMQIPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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